Product packaging for Benzo[d]isoxazol-4-ol(Cat. No.:)

Benzo[d]isoxazol-4-ol

Cat. No.: B7968209
M. Wt: 135.12 g/mol
InChI Key: KTRLFZBXDGAKID-UHFFFAOYSA-N
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Description

Benzo[d]isoxazol-4-ol is a useful research compound. Its molecular formula is C7H5NO2 and its molecular weight is 135.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO2 B7968209 Benzo[d]isoxazol-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-benzoxazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-6-2-1-3-7-5(6)4-8-10-7/h1-4,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRLFZBXDGAKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NOC2=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Medicinal Chemistry and Drug Discovery:the Benzisoxazole Core is Recognized As a Privileged Scaffold in Medicinal Chemistry, Forming the Basis for a Range of Pharmaceutical Drugs.benchchem.comfuture Research Will Likely Continue to Leverage This Scaffold for the Development of Novel Therapeutic Agents. Key Areas of Focus Include:

Enzyme Inhibition: Derivatives of Benzo[d]isoxazol-4-ol are being explored as inhibitors for various enzymes. For example, benzo[d]isoxazole analogues have been identified as potent inhibitors of HIF-1α transcription, suggesting potential applications in cancer therapy. nih.gov The development of new BRD4 inhibitors with a 3-ethyl-benzo[d]isoxazole scaffold for the potential treatment of acute myeloid leukemia also highlights this trend. nih.gov

Neurological Disorders: Given that functionalized benzisoxazoles are used in antipsychotic and anticonvulsant drugs, further exploration of this compound derivatives for treating neurological conditions is a promising avenue. wikipedia.org

Antibacterial Agents: A naturally occurring dihydroxylated benzisoxazole has shown antibiotic activity against multi-drug resistant Acinetobacter baumannii. nih.gov This opens up possibilities for developing new antibiotics based on the this compound core to combat antibiotic resistance.

Materials Science:while Less Explored, the Rigid, Aromatic Structure of Benzo D Isoxazol 4 Ol Suggests Potential Applications in Materials Science. Derivatives Could Be Investigated for Their Properties As:

Organic Semiconductors: The extended π-system of the benzisoxazole ring could be exploited in the design of new organic electronic materials.

Fluorescent Probes: Modification of the scaffold could lead to the development of fluorescent sensors for detecting specific ions or biomolecules.

Synthesis from Nitroarenes:a Practical Method for Synthesizing Substituted N Alkyl 1,3 Dihydro 2,1 Benzisoxazoles Starts from Readily Available Methyl 2 Nitrobenzoates.nih.govacs.orgnih.govresearchgate.netthis Multi Step Process Involves:

Future Trajectories in Benzo[d]isoxazol-4-ol Chemical Research and Development

The this compound scaffold and its derivatives are poised for significant advancements in several key areas of chemical research, primarily driven by their versatile structure and biological relevance.

Advanced Chemical Applications and Future Research Directions

Benzo[d]isoxazol-4-ol as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The benzo[d]isoxazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it can serve as a foundation for developing a wide range of therapeutic agents. nih.gov This versatility extends to its role as a building block in the synthesis of complex organic molecules. The isoxazole (B147169) ring within the benzo[d]isoxazole structure can act as a bioisosteric mimic for other functional groups, a common strategy in drug design to improve metabolic stability. nih.gov

Scaffold for New Synthetic Methodologies Development

While specific synthetic methodologies developed around the this compound scaffold are not extensively documented, the general class of isoxazoles and their fused derivatives are instrumental in the development of new synthetic strategies. mdpi.com The reactivity of the isoxazole ring allows for various chemical transformations, enabling the synthesis of a diverse array of derivatives. espublisher.com The development of novel synthetic methods often utilizes the unique electronic and steric properties of such heterocyclic systems to achieve specific chemical outcomes. The functional groups on the benzo[d]isoxazole ring, including the hydroxyl group at the 4-position, provide reactive handles for further chemical modifications, paving the way for the generation of extensive compound libraries for biological screening.

Precursor to Diverse Heterocyclic Systems

Fused isoxazoles, including the benzo[d]isoxazole framework, are valuable precursors for the synthesis of other heterocyclic systems. mdpi.com The isoxazole ring can undergo ring-opening and rearrangement reactions under various conditions to yield a variety of other molecular structures. This chemical tractability makes benzo[d]isoxazole derivatives, including the 4-ol variant, attractive starting materials for constructing more complex polycyclic systems. Research on related isoxazole compounds has demonstrated their utility in synthesizing a range of other heterocyclic structures, highlighting the potential of this compound in similar synthetic endeavors. researchgate.net

Integration of this compound Frameworks into Advanced Materials Research

The application of heterocyclic compounds in materials science is a rapidly growing field. Organic materials based on scaffolds like benzoxazole (B165842) and benzothiazole are being explored for their redox-active properties for potential use in organic batteries. researchgate.net While specific research on the integration of this compound into advanced materials is limited, the structural features of the benzisoxazole core suggest its potential in this area.

Development of Organic Materials with Tailored Properties

The development of organic materials for electronic devices has seen significant advancements, with a focus on creating molecules with specific electronic and photophysical properties. researchgate.net Heterocyclic compounds play a crucial role in designing these materials due to their diverse electronic characteristics. Although direct applications of this compound in this field are not yet established, related benzodiazole derivatives with sulfur or selenium have been shown to enhance optoelectronic properties. mdpi.com The tunable nature of the electronic properties of such scaffolds allows for the design of materials with tailored functionalities for applications in organic electronics.

Catalytic Applications and Ligand Design Involving this compound Derivatives

The use of heterocyclic compounds as ligands in organometallic catalysis is a well-established strategy for controlling the reactivity and selectivity of catalytic transformations.

Ligand Design for Organometallic Catalysis

While there is no specific literature detailing the use of this compound derivatives as ligands in organometallic catalysis, the fundamental principles of ligand design suggest its potential. The nitrogen and oxygen atoms within the isoxazole ring, along with the phenolic hydroxyl group, can act as coordination sites for metal centers. By modifying the substituents on the benzo[d]isoxazole framework, it is theoretically possible to fine-tune the steric and electronic properties of the resulting ligands, thereby influencing the outcome of catalytic reactions. The synthesis of new ligands based on diverse heterocyclic scaffolds is an active area of research aimed at developing more efficient and selective catalysts for a wide range of organic transformations. youtube.com

Use in Organic Transformation Catalysis

While direct applications of this compound as a primary catalyst are not extensively documented in mainstream literature, the broader benzisoxazole and related benzoxazole scaffolds are gaining recognition for their utility in catalytic systems. The structural features of these heterocycles, including the presence of nitrogen and oxygen atoms and the rigid fused-ring system, make them suitable as ligands for metal catalysts or as organocatalysts themselves.

Research into related structures provides insight into the potential catalytic applications of this compound derivatives. For instance, magnetic nanoparticles functionalized with benzo[d]oxazole have been successfully employed as a recyclable catalyst for the synthesis of 1,4-dihydropyridine derivatives. jsynthchem.com This suggests that immobilizing this compound or its derivatives onto solid supports could yield efficient and reusable catalytic systems. The hydroxyl group at the 4-position of this compound offers a convenient handle for such functionalization.

The development of catalysts based on the benzisoxazole framework is an active area of research. These catalysts often leverage the electron-donating or chelating properties of the heterocyclic ring to facilitate a variety of organic transformations. The exploration of this compound in this context could lead to novel catalysts with unique reactivity and selectivity, driven by the specific electronic and steric properties conferred by the 4-hydroxy substituent.

Exploration of Emerging Synthetic and Mechanistic Methodologies for Hydroxylated Benzisoxazoles

The synthesis of hydroxylated benzisoxazoles, including this compound, has evolved from classical methods to more sophisticated and efficient strategies. Traditional approaches often rely on the cyclization of ortho-substituted aryl oximes. chim.it A common and elegant method is the base-catalyzed cyclization of o-hydroxy phenyl ketoximes, which involves the attack of the phenoxide ion on the nitrogen of the oxime. e-journals.in

Recent advancements have focused on improving yields, reducing reaction times, and expanding the substrate scope. These emerging methodologies can be broadly categorized as follows:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzo[d]isoxazol-4-ol and its derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : this compound derivatives are typically synthesized via cyclization of ortho-substituted phenolic precursors with hydroxylamine or through [3+2] cycloaddition reactions. For example, bromomethyl-substituted derivatives (e.g., 3-bromomethyl-1,2-benzisoxazole) can be synthesized via nucleophilic substitution using NaH/DMF as a base, achieving yields >75% under inert conditions . Optimization of reaction time (8–12 hrs) and temperature (80–100°C) is critical to minimize side products like over-oxidized species. Characterization via LC-MS and elemental analysis is recommended for purity validation .

Q. How can spectroscopic techniques (NMR, X-ray crystallography) resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : 1^1H and 13^{13}C NMR are essential for confirming substitution patterns, with distinct shifts observed for aromatic protons (δ 6.8–7.5 ppm) and hydroxyl groups (δ 10–12 ppm). Single-crystal X-ray diffraction (e.g., CCDC 1850211/1850212) provides unambiguous confirmation of molecular geometry, particularly for sterically hindered derivatives. Mercury CSD software can analyze packing motifs and intermolecular interactions, which are critical for understanding crystallinity in OLED applications .

Q. Which computational methods are suitable for predicting the electronic properties of this compound-based materials?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G level reliably calculates HOMO/LUMO energy levels and charge-transfer dynamics. For example, studies on benzisoxazole-based OLED hosts (e.g., CzBBIT) use TD-DFT to correlate calculated triplet energies (ET3.0E_T \approx 3.0 eV) with experimental phosphorescence data, ensuring compatibility with thermally activated delayed fluorescence (TADF) emitters .

Advanced Research Questions

Q. How can this compound derivatives be engineered for high-efficiency OLEDs?

  • Methodological Answer : Introduce electron-deficient moieties (e.g., benzothiazole) to enhance electron transport and non-conjugated spacers (e.g., methylene bridges) to maintain high ETE_T values (~3.0 eV). For solution-processed OLEDs, blend TADF emitters (e.g., IAcTr-out) with bipolar hosts like CzBBIT, achieving external quantum efficiencies (EQE) >23% via spin-coating. Optimize film morphology using atomic force microscopy (AFM) to minimize aggregation .

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data for benzisoxazole derivatives?

  • Methodological Answer : Cross-validate computational predictions (e.g., UV-Vis absorption λmax\lambda_{\text{max}}) with experimental spectra in solvents of varying polarity. For example, solvatochromic shifts in PL spectra indicate charge-transfer states, while deviations in NMR coupling constants may suggest conformational flexibility. Use DFT-refined crystallographic data to reconcile electronic structure models .

Q. What strategies enhance the bioactivity of this compound derivatives through substitution patterns?

  • Methodological Answer : Systematic SAR studies show that electron-withdrawing groups (e.g., nitro, sulfonate) at the 3-position improve antibacterial activity by disrupting microbial membrane potential. For neuroleptic activity, bulky substituents (e.g., 2-methoxyphenyl) enhance binding to dopamine receptors. Use combinatorial libraries and high-throughput screening to identify lead compounds .

Q. How can Suzuki-Miyaura cross-coupling be optimized for boronic ester derivatives of this compound?

  • Methodological Answer : Use Pd(PPh3_3)4_4/K2_2CO3_3 in THF/H2_2O (3:1) at 80°C for 24 hrs to couple 4-boronic ester derivatives (e.g., CAS 2379560-80-0) with aryl halides. Monitor reaction progress via TLC and purify via silica gel chromatography. Yields >85% are achievable with electron-rich aryl partners, while steric hindrance may necessitate microwave-assisted conditions .

Q. What methodologies mitigate stability issues in solution-processed this compound-based films?

  • Methodological Answer : Incorporate crosslinkable moieties (e.g., trifluorovinyl ethers) to enhance thermal stability (Tg>160°CT_g > 160°C). Use additive engineering (e.g., 1% polystyrene) to suppress crystallization during film formation. Characterize degradation pathways via accelerated aging tests under UV/thermal stress, monitored by EQE decay curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.